molecular formula C19H13F3 B14243268 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene CAS No. 401496-44-4

1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene

Cat. No.: B14243268
CAS No.: 401496-44-4
M. Wt: 298.3 g/mol
InChI Key: ZSMBOUCKEAXPGY-UHFFFAOYSA-N
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Description

1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]benzene
  • 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]anthracene

Comparison: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is unique due to its naphthalene moiety, which provides additional aromatic stability and potential for π-π interactions compared to its benzene and anthracene analogs. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific molecular interactions .

Properties

CAS No.

401496-44-4

Molecular Formula

C19H13F3

Molecular Weight

298.3 g/mol

IUPAC Name

1-[2-[4-(trifluoromethyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C19H13F3/c20-19(21,22)17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H

InChI Key

ZSMBOUCKEAXPGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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